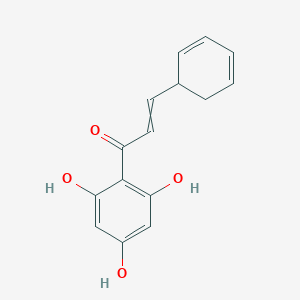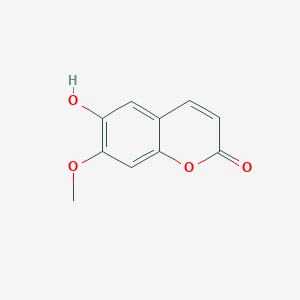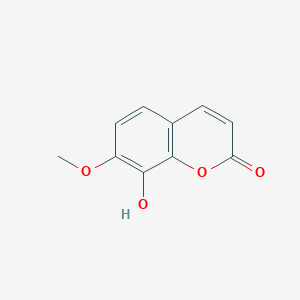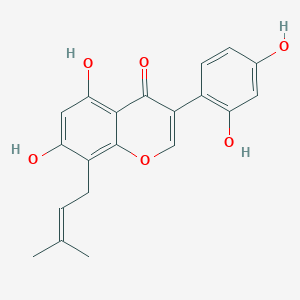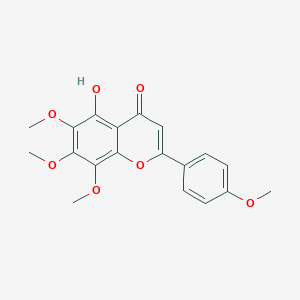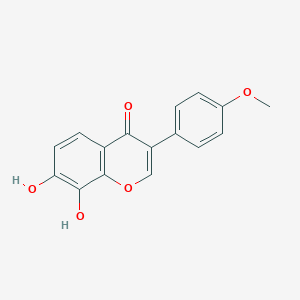
7,8-Dihydroxy-4'-methoxyisoflavone
Vue d'ensemble
Description
This compound is found in various plants such as Dipteryx odorata, Dalbergia retusa, Millettia nitida, and Maackia amurensis . It has a molecular formula of C16H12O5 and a molar mass of 284.26 g/mol . This compound is of significant interest due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydroxy-4’-methoxyisoflavone typically involves the methylation of 7,8-dihydroxyisoflavone. One common method includes the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete methylation .
Industrial Production Methods: Industrial production of 7,8-Dihydroxy-4’-methoxyisoflavone may involve the extraction from natural sources followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity. The choice of method depends on the availability of raw materials and the intended application of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 7,8-Dihydroxy-4’-methoxyisoflavone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydroisoflavones .
Applications De Recherche Scientifique
7,8-Dihydroxy-4’-methoxyisoflavone has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.
Biology: Studies have shown its potential in modulating enzyme activities and signaling pathways.
Industry: It is used in the development of dietary supplements and functional foods due to its health benefits.
Mécanisme D'action
The mechanism of action of 7,8-Dihydroxy-4’-methoxyisoflavone involves several molecular targets and pathways:
Enzyme Inhibition: It inhibits fatty acid amide hydrolase, which is involved in the degradation of endocannabinoids.
Receptor Agonism: It acts as an agonist of PPARgamma, a nuclear receptor that regulates glucose and lipid metabolism.
Antineoplastic Activity: The compound induces apoptosis and inhibits cell proliferation in cancer cells through various signaling pathways.
Comparaison Avec Des Composés Similaires
7,8-Dihydroxy-4’-methoxyisoflavone is unique compared to other isoflavones due to its specific substitution pattern and biological activities. Similar compounds include:
Genistein: Another isoflavone with similar antioxidant and anticancer properties.
Daidzein: Known for its estrogenic activity and use in hormone replacement therapy.
Biochanin A: Exhibits anti-inflammatory and anticancer effects but differs in its substitution pattern.
These compounds share some biological activities but differ in their specific molecular targets and mechanisms of action, highlighting the uniqueness of 7,8-Dihydroxy-4’-methoxyisoflavone .
Propriétés
IUPAC Name |
7,8-dihydroxy-3-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-10-4-2-9(3-5-10)12-8-21-16-11(14(12)18)6-7-13(17)15(16)19/h2-8,17,19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXIJJURUIXRFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420499 | |
| Record name | Retusin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37816-19-6 | |
| Record name | 7,8-Dihydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37816-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Retusin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 7,8-Dihydroxy-4'-methoxyisoflavone's presence in Dalbergia retusa heartwood?
A1: this compound (retusin) is a naturally occurring isoflavone found in the heartwood of Dalbergia retusa []. While its specific role within the plant is not fully understood, isoflavones in plants are often associated with defense mechanisms against pathogens and herbivores. The presence of retusin and its related compound, 8-O-methylretusin, in Dalbergia retusa suggests a potential role in the plant's natural defense system []. Further research is needed to elucidate the specific ecological functions of retusin.
Q2: Can human enzymes metabolize isoflavones like this compound?
A2: While this compound itself was not directly tested, research indicates that human liver enzymes can metabolize structurally similar isoflavones. Studies demonstrate that human cytochrome P450 enzymes, particularly isoforms 1A2, 2E1, 2C91, 2C19, and 2D61, are involved in the 4'-O-demethylation of biochanin A to genistein []. This metabolic process is significant as it converts 4'-O-methylated isoflavones into more potent phytoestrogens. It's plausible that similar metabolic pathways involving human enzymes could exist for this compound, but further research is needed to confirm this.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




